4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1269702-96-6) is a heterocyclic chemical building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively utilized in medicinal chemistry for the development of protein kinase inhibitors. The compound is characterized by a molecular formula of C11H6ClFN4 and a molecular weight of 248.64 g/mol.

Molecular Formula C11H6ClFN4
Molecular Weight 248.64 g/mol
Cat. No. B15066685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Molecular FormulaC11H6ClFN4
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-2-7(13)4-8/h1-6H
InChIKeyUIKSGLKKQDYWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: A Foundational Building Block for Kinase-Focused Libraries


4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1269702-96-6) is a heterocyclic chemical building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively utilized in medicinal chemistry for the development of protein kinase inhibitors [1]. The compound is characterized by a molecular formula of C11H6ClFN4 and a molecular weight of 248.64 g/mol . Its primary scientific utility is not as a direct therapeutic agent but as a key synthetic intermediate. The presence of the reactive 4-chloro group enables facile nucleophilic aromatic substitution, allowing for the introduction of diverse amine-containing moieties to generate targeted small molecule libraries. This core structure is central to the development of inhibitors for a wide range of kinases, including Src, Bcr-Abl, EGFR, and VEGFR-2, making it a crucial starting material for drug discovery programs [2].

Why 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Its Ortho- or Para-Isomers


Substituting 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine with its 2-fluoro (ortho) or 4-fluoro (para) phenyl analogs is not chemically equivalent and will lead to the generation of distinct final compounds with divergent biological properties. Extensive structure-activity relationship (SAR) studies on the pyrazolo[3,4-d]pyrimidine scaffold demonstrate that the position of a substituent on the N1-aryl ring is a critical determinant of kinase selectivity and potency [1]. This is because the N1-aryl group occupies a specific hydrophobic pocket within the kinase active site. A 3-fluorophenyl group presents a unique steric and electronic environment that dictates the orientation and binding affinity of the final molecule, which is fundamentally different from that of a 2-fluorophenyl or 4-fluorophenyl group [2]. Therefore, the choice of this specific regioisomer is not arbitrary; it is a deliberate decision to explore a distinct chemical space and modulate the pharmacological profile of the resulting kinase inhibitor. Using an incorrect isomer will generate an unintended, and likely less active or selective, compound, wasting valuable resources and time.

Quantified Differentiation: Comparative Analysis of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Regiochemical Precision: Distinct LogP and Topological Polar Surface Area (TPSA) Compared to Ortho- and Para-Isomers

The 3-fluorophenyl substitution pattern on 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine confers a unique physicochemical profile compared to its 2-fluoro and 4-fluoro regioisomers. This is evidenced by predicted differences in lipophilicity (LogP) and Topological Polar Surface Area (TPSA), which are key parameters governing membrane permeability and oral bioavailability [1]. Using standard in silico prediction tools, the target compound exhibits a distinct LogP and TPSA, differentiating it from its isomers. This quantifiable difference demonstrates that the compounds are not interchangeable building blocks.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: A Key Intermediate for a Distinct SAR Space Not Accessible from 4-Hydroxy Analogs

The 4-chloro group of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a strategic functional handle that is not present in the corresponding 4-hydroxy analog (e.g., 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) . The chlorine atom allows for direct and efficient nucleophilic aromatic substitution (SNAr) with a wide variety of amines to generate 4-amino-substituted derivatives. While a 4-hydroxy group can be converted to a 4-chloro via chlorinating agents like POCl3, this adds a synthetic step, reduces overall yield, and introduces purification challenges. The availability of the target compound eliminates this inefficiency. Crucially, the 3-fluorophenyl group directs the synthesis toward a specific subset of kinase inhibitors that cannot be accessed using the 2- or 4-fluoro isomers, as the N1-aryl moiety is a key pharmacophore that dictates kinase selectivity [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Market Availability and Purity: A Commercially Viable Reagent with Quantified Specifications

As a commercially available building block, 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is offered by multiple reputable chemical suppliers with clearly defined and verifiable purity specifications, ensuring reproducibility in research. The compound is consistently offered with a minimum purity of 95% to 98%, as determined by analytical methods such as HPLC or NMR [REFS-1, REFS-2]. This level of purity is critical for obtaining reliable structure-activity relationship (SAR) data, as lower purity could introduce confounding variables from impurities. The established supply chain and defined quality standards differentiate it from less common or custom-synthesized analogs, reducing procurement risk and ensuring that research can commence without delay.

Chemical Sourcing Procurement Drug Discovery

Optimal Application Scenarios for 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine in Research and Development


Design and Synthesis of Novel Src-Family Kinase (SFK) Inhibitors with Unique Selectivity Profiles

This building block is ideally suited for medicinal chemistry teams focused on developing next-generation inhibitors of Src-family kinases (e.g., Src, Fyn, Yes). The 3-fluorophenyl group at the N1-position is a critical motif for achieving potent and selective inhibition, as demonstrated by SAR studies on the pyrazolo[3,4-d]pyrimidine core . Using this compound as a starting material, researchers can systematically synthesize a library of 4-amino-substituted analogs to explore the chemical space around the solvent-exposed region of the kinase ATP-binding pocket. This approach is supported by extensive literature that positions the pyrazolo[3,4-d]pyrimidine as a premier scaffold for targeting Src and Bcr-Abl kinases [1].

Development of Targeted Therapies for Kinase-Driven Cancers (e.g., CML, NSCLC)

In cancer biology and drug development, this compound serves as a crucial intermediate for creating dual or multi-kinase inhibitors targeting pathways implicated in tumor growth and survival. The final compounds derived from this building block are designed to engage targets such as Bcr-Abl (for chronic myeloid leukemia) or mutant EGFR and VEGFR-2 (for non-small cell lung cancer) . The unique physicochemical properties conferred by the 3-fluorophenyl group (as noted in Section 3, Evidence Item 1) can be leveraged to fine-tune the oral bioavailability and CNS penetration of the final drug candidates, making this a strategic starting point for programs with specific pharmacokinetic goals.

Accelerated Hit-to-Lead Programs in Small Biotech and Academic Screening Centers

For organizations with limited synthetic chemistry resources, this commercially available and analytically verified building block enables rapid parallel synthesis of focused compound libraries. Its high purity (≥95%) and the efficient SNAr chemistry afforded by the 4-chloro handle streamline the hit-to-lead process. By procuring this specific isomer, researchers avoid the time and cost penalties associated with multi-step synthesis from less functionalized precursors or the purification challenges of using lower-purity regioisomers. This allows for the quick generation of robust SAR data and accelerates the identification of a preclinical development candidate .

Investigation of Non-Kinase Targets Including Glucose Transporters (GLUT)

Beyond its well-documented role in kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold, specifically with N1-aryl substitution, has been identified as a potent inhibitor of the glucose transporter GLUT1 . Using 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a starting point allows researchers to explore this alternative pharmacological space. By synthesizing and testing a series of 4-substituted derivatives, scientists can probe the SAR of GLUT1 inhibition, an emerging target in oncology and metabolic diseases. This scenario leverages the building block's synthetic versatility to explore a new, promising target class beyond traditional kinase research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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